molecular formula C20H17BrN2O5S3 B2824034 Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-55-1

Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2824034
CAS No.: 477887-55-1
M. Wt: 541.45
InChI Key: NUTCULFNOONNRU-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a bromophenyl group, and a sulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromophenyl group can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and sulfanyl group.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene and sulfonyl groups.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes through its sulfonyl and thiophene groups, potentially inhibiting or modifying their activity. The bromophenyl group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate makes it unique compared to its chlorinated and fluorinated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 3-[[2-[2-[(4-bromophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTCULFNOONNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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